molecular formula C12H15N3O2S2 B5423770 ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B5423770
M. Wt: 297.4 g/mol
InChI Key: MNETXXVNHUAXMN-UHFFFAOYSA-N
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Description

ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also includes a thienyl group, which is a sulfur-containing aromatic ring, and an ethyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thienyl group is then introduced through a substitution reaction, followed by the addition of the ethyl group. The final step involves the esterification of the resulting compound to form the acetate ester. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and thienyl rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thienyl group may enhance the compound’s binding affinity to certain proteins, while the ethyl group can influence its solubility and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can be compared with other triazole derivatives, such as:

    ETHYL 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: Similar structure but with an allyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    ETHYL 2-{[4-ETHYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: Contains a pyridinyl group instead of a thienyl group, potentially altering its chemical and biological properties.

    ETHYL 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: Another pyridinyl derivative with different substitution patterns, affecting its overall behavior .

This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-3-15-11(9-6-5-7-18-9)13-14-12(15)19-8-10(16)17-4-2/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNETXXVNHUAXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)OCC)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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